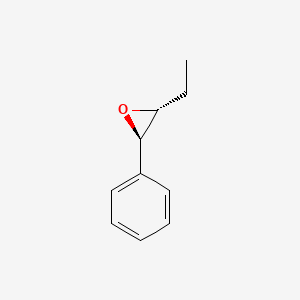

beta-Ethylstyrene oxide

Description

Structure

3D Structure

Properties

CAS No. |

69140-50-7 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

(2R,3S)-2-ethyl-3-phenyloxirane |

InChI |

InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1 |

InChI Key |

BAFMBHJRYJBYQD-NXEZZACHSA-N |

SMILES |

CCC1C(O1)C2=CC=CC=C2 |

Isomeric SMILES |

CC[C@@H]1[C@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1C(O1)C2=CC=CC=C2 |

Synonyms |

1-phenyl-1,2-epoxybutane beta-ethylstyrene 7,8-oxide beta-ethylstyrene oxide beta-ethylstyrene oxide, (trans)-isomer trans-8-ethylstyrene 7,8-oxide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Beta Ethylstyrene Oxide and Analogues

Catalytic Epoxidation Strategies

Catalytic epoxidation represents a powerful tool for the stereoselective formation of epoxides from alkenes. Both organocatalytic and transition metal-catalyzed systems have been successfully employed for the epoxidation of beta-ethylstyrene and its analogues.

Organocatalytic Systems

Organocatalysis offers a metal-free alternative for asymmetric epoxidation, often utilizing chiral organic molecules to induce enantioselectivity.

Chiral ketones, particularly those derived from carbohydrates like fructose, have emerged as effective catalysts for the asymmetric epoxidation of a variety of olefins, including styrenes. nih.gov These ketones, in the presence of an oxidant such as Oxone, generate a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene. orgsyn.orgresearchgate.net

For instance, a carbocyclic oxazolidinone-containing ketone has demonstrated high enantioselectivity (89–93% ee) for the epoxidation of various styrenes. nih.gov While specific data for beta-ethylstyrene is not detailed, the high efficiency for this class of alkenes suggests its potential applicability. The epoxidation of trans-β-methylstyrene, a close analogue, using a fructose-derived ketone catalyst, has been well-documented, yielding the corresponding epoxide with high enantiomeric excess. orgsyn.org The reaction conditions, including pH and temperature, are critical factors in achieving high efficiency. orgsyn.org For example, carrying out the epoxidation at lower temperatures can increase the enantiomeric excess. orgsyn.org

Table 1: Representative Examples of Chiral Ketone-Catalyzed Epoxidation of Styrene (B11656) Analogues This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Styrene | Fructose-derived ketone 1 | Oxone | 24 | nih.gov |

| Styrene | Ketone 2 | Oxone | 81 | nih.gov |

| Styrene | Ketone 3 | Oxone | 89-93 | nih.gov |

| trans-β-Methylstyrene | Fructose-derived ketone 1 | Oxone | 89 | orgsyn.org |

| cis-β-Methylstyrene | Ketone 2 | Oxone/H2O2 | Not specified | nih.gov |

| cis-β-Methylstyrene | Ketone 3 | Oxone/H2O2 | Not specified | nih.gov |

The mechanism of chiral ketone-catalyzed epoxidation is believed to proceed through the in situ formation of a chiral dioxirane from the ketone and a stoichiometric oxidant, such as Oxone (potassium peroxymonosulfate). orgsyn.orgresearchgate.net This dioxirane is the active oxidizing species that transfers an oxygen atom to the double bond of the alkene.

The stereochemical outcome of the reaction is determined by the transition state geometry of the oxygen transfer from the chiral dioxirane to the alkene. Mechanistic studies on the epoxidation of styrenes using chiral ketones suggest a competition between different transition states, namely spiro and planar approaches. nih.gov The electronic and steric properties of both the catalyst and the substrate influence this competition, ultimately dictating the enantioselectivity of the epoxidation. nih.gov For example, in the epoxidation of cis-β-methylstyrene, a planar transition state is considered unlikely due to unfavorable steric interactions. nih.gov

Recent investigations into the organocatalytic epoxidation of α,β-unsaturated aldehydes have revealed an autoinductive behavior, where the product's hydrate/peroxyhydrate acts as a phase-transfer catalyst. nih.gov While this is a different substrate class, it highlights the complex mechanistic possibilities within organocatalytic oxidations. Furthermore, mechanistic studies on aldehyde-catalyzed epoxidations support a non-radical pathway involving a dioxirane intermediate generated from hydrogen peroxide. nih.govresearchgate.net

Transition Metal-Catalyzed Epoxidation

Transition metal complexes are widely used as catalysts for the epoxidation of alkenes due to their high activity and selectivity. mdpi.comamazonaws.com Manganese and iron complexes have shown particular promise in the epoxidation of styrene derivatives.

Chiral manganese(III)-salen complexes are highly effective catalysts for the enantioselective epoxidation of unfunctionalized prochiral olefins. mdpi.com These catalysts have been applied to the epoxidation of cis-β-ethylstyrene, with studies evaluating the effect of the catalyst structure on reaction rates and enantioselectivity. mdpi.com The presence of a co-ligand can influence the reaction, increasing conversion and enantiomeric excess. mdpi.com The direction of the alkene's approach to the active manganese-oxo species is a key factor in determining the stereochemical outcome. mdpi.com

Iron complexes have also been investigated as catalysts for alkene epoxidation, often as biomimetic models for cytochrome P450 enzymes. mdpi.commdpi.com Non-heme iron complexes, in combination with environmentally benign oxidants like hydrogen peroxide, have been used for the epoxidation of terminal alkenes. mdpi.com For the epoxidation of trans-β-methylstyrene using a non-heme iron(III) complex and tert-butyl hydroperoxide, the corresponding epoxide was obtained in significant yield. nih.gov The catalytic system's efficiency can be influenced by the solvent and the nature of the oxidant. nih.gov

In some cases, the epoxidation of cis-alkenes catalyzed by manganese complexes can lead to a mixture of cis and trans epoxides, indicating a stepwise reaction mechanism that may involve a radical intermediate. mdpi.comresearchgate.net

Table 2: Performance of Manganese and Iron Catalysts in the Epoxidation of Styrene Analogues This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| cis-β-Ethylstyrene | Chiral Mn macrocycle | Not specified | Not specified | Not specified | Low | mdpi.com |

| cis-β-Methylstyrene | Pyrazole-manganese(II/III) | Not specified | cis and trans epoxides | Not specified | Incomplete stereoselectivity | mdpi.com |

| trans-β-Methylstyrene | Non-heme Fe(III) complex | tert-BuOOH | trans-epoxide | 41.9-47.7 | Not specified | nih.gov |

| cis-β-Methylstyrene | Fe(II) complex with chiral tetradentate ligand | H₂O₂ | Epoxide | 60 | 43 | rsc.orgrsc.org |

While palladium catalysis is more commonly associated with other types of olefin functionalization, such as Wacker-type oxidations, its application in epoxidation is less prevalent. The focus of palladium catalysis in the context of olefins similar to beta-ethylstyrene has been on reactions like cross-coupling and carbonylation rather than direct epoxidation. Further research would be needed to explore potential palladium-mediated pathways for the synthesis of beta-ethylstyrene oxide.

Ruthenium-Catalyzed Tandem Reactions Involving Epoxidation

Ruthenium-based catalysts are well-regarded for their efficacy in alkene metathesis under the aerobic and aqueous conditions often required for enzymatic transformations. acs.orgillinois.edu A one-pot tandem reaction combining ruthenium-catalyzed alkene metathesis and enantioselective enzymatic oxidation has been developed to produce aryl epoxides from stilbene-derived alkenes. uky.edu This approach leverages the high E/Z selectivity of NHC-based ruthenium complexes in the cross-metathesis of (Z)-stilbene with a symmetrical alkene to form (E)-β-alkylstyrenes. acs.orgillinois.edu

In a specific application, the cross-metathesis of (Z)-stilbene with (E)-3-hexene, catalyzed by a ruthenium complex, yields (E)-β-ethylstyrene. acs.org This intermediate is then subjected to in-situ enzymatic epoxidation. While this tandem system demonstrates high selectivity for the epoxidation of some (E)-β-alkylstyrenes, the activity of P450 variants towards (E)-β-ethylstyrene has been noted to be lower, resulting in modest yields of the desired trans-β-ethylstyrene oxide. acs.orgillinois.edu Research has shown that the choice of ruthenium catalyst and the reaction conditions, such as the equivalents of the alkene partner, can influence the yield of the β-alkylstyrene intermediate and minimize side products like (E)-stilbene. acs.orgillinois.edu

Table 1: Ruthenium-Catalyzed Cross-Metathesis for (E)-β-Ethylstyrene Synthesis

| Catalyst | Alkene Partner | Yield of (E)-β-Ethylstyrene | Selectivity (E/Z) | Reference |

|---|---|---|---|---|

| NHC-Ru Complex | (E)-3-hexene | Moderate | >30:1 | acs.orgillinois.edu |

| C1 | (E)-3-hexene | - | - | illinois.edu |

| C2 | (E)-3-hexene | Lower than C1 | - | illinois.edu |

Enzymatic Epoxidation Approaches

Enzymatic methods offer a green and highly selective alternative for the synthesis of epoxides. These biocatalytic systems often operate under mild conditions and can provide high enantioselectivity, a critical aspect for the synthesis of chiral molecules.

Enantioselective biocatalytic systems are pivotal in producing single-enantiomer compounds, which are highly sought after in the pharmaceutical industry. rug.nl Epoxide hydrolases, for instance, are used in the kinetic resolution of racemic epoxides. rug.nl While the direct enantioselective epoxidation of (E)-β-ethylstyrene has proven challenging for many asymmetric epoxidation catalysts, certain P450 metalloenzymes have shown promise. acs.org Although they typically display moderate enantiomeric excess (ee) in the epoxidation of aryl alkenes, specific variants have achieved over 90% ee for the formation of β-ethylstyrene oxide. acs.org The challenge often lies in the lower catalytic activity and NADPH coupling for (E)-β-ethylstyrene compared to other substrates like β-methylstyrene. acs.org

Cytochrome P450 enzymes (CYPs) are versatile biocatalysts capable of catalyzing a wide range of oxygenation reactions, including the epoxidation of C=C bonds. nih.gov These heme-containing monooxygenases are attractive for their ability to selectively introduce oxygen into inert molecules under mild conditions. nih.govchemrxiv.org The catalytic cycle of P450s involves the activation of molecular oxygen to form a highly reactive iron-oxo species that performs the epoxidation. sdu.edu.cn

Engineered P450 enzymes, such as variants of P450 BM3 from Bacillus megaterium, have been extensively studied for epoxidation reactions. uky.edu Through protein and reaction engineering, the catalytic activity and selectivity of these enzymes can be significantly improved. illinois.edu For the epoxidation of (E)-β-ethylstyrene, P450 variants have been employed in tandem with ruthenium-catalyzed metathesis. acs.org Despite challenges such as lower activity towards this specific substrate, these enzymatic systems can produce the corresponding epoxide with high enantioselectivity. acs.orgillinois.edu The development of more efficient P450 variants and the use of techniques like emulsions to enhance reaction rates are ongoing areas of research. illinois.edu

Table 2: Enzymatic Epoxidation of (E)-β-Ethylstyrene by P450 Variants

| P450 Variant | Yield of trans-β-Ethylstyrene Oxide | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| RLYF | Low | >90% | acs.org |

| KT2 | Low | >90% | acs.org |

| RH47 | Low | >90% | acs.org |

Non-Catalytic and Photochemical Synthesis Pathways

Beyond traditional catalytic methods, non-catalytic and photochemical approaches are emerging as powerful tools for the synthesis of epoxides, offering unique reactivity and milder reaction conditions.

Direct epoxidation of alkenes is a fundamental transformation in organic synthesis. acs.org While various oxidants like hydrogen peroxide and peracids are commonly used, the direct use of molecular oxygen is attractive due to its low cost and environmental friendliness. nih.gov However, the reaction between triplet oxygen and singlet organic molecules is spin-forbidden, necessitating activation. nih.gov Biocatalytic systems can activate O2, often using co-substrates to generate hydrogen peroxide in situ. nih.gov Chemical methods for direct epoxidation often involve metal catalysts or the use of potent oxidizing agents. A convenient method for preparing reactive oxiranes involves direct epoxidation, though the specifics for this compound are not extensively detailed in the provided context. acs.org The development of solvent-free epoxidation processes using tungsten-based catalysts with hydrogen peroxide as a green oxidant has been optimized for a range of alkenes. bath.ac.uk

Photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions using visible light. nih.govchemrxiv.org This strategy has been successfully applied to the oxo-functionalization of alkenes, allowing for the formation of a carbonyl group and a new C-R bond. rsc.orgrsc.org These reactions proceed through the generation of a key radical species that adds to the alkene. rsc.org

Recent developments have focused on the 1,2-oxo-alkylation of vinyl arenes. bohrium.com For instance, a method using fluorescein (B123965) as a photocatalyst and air as an oxidant has been developed to synthesize 1,4-dicarbonyls from vinyl arenes and 1,3-diketones. bohrium.com This approach demonstrates broad substrate scope and good functional group tolerance. bohrium.com While the direct synthesis of this compound via this method is not explicitly described, the principles of photoredox-catalyzed oxo-functionalization of styrenic alkenes suggest its potential applicability for generating related structures. The key is the generation of a reactive intermediate that can be trapped by an oxygen source to form the desired oxo-functionalized product. rsc.org

Isomerization and Stereocontrol in Synthesis

The synthesis of specific isomers of β-ethylstyrene oxide and its analogues is a nuanced process, governed by the principles of stereocontrol. The spatial arrangement of atoms in these molecules can be directed through carefully selected synthetic methods, influencing the final properties and utility of the compound. Key aspects of this control are regioselectivity, which dictates the site of epoxidation, and stereoselectivity, which determines the relative orientation of the substituents on the epoxide ring.

Regioselective and Stereoselective Formation of Epoxides

The formation of epoxides from alkenes like β-ethylstyrene involves the addition of an oxygen atom across the double bond. Regioselectivity, the preference for reaction at a particular site in a molecule with multiple reactive sites, is generally straightforward for β-ethylstyrene as the double bond is the most reactive site for epoxidation. However, stereoselectivity—the preferential formation of one stereoisomer over another—is a critical challenge. For disubstituted alkenes such as β-ethylstyrene, this manifests as the selective formation of either the cis or trans epoxide isomer.

The stereochemical outcome of an epoxidation reaction is often dependent on the geometry of the starting alkene. For instance, many epoxidation reactions are stereospecific, meaning that a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. This is characteristic of concerted mechanisms, such as those proposed for peroxy acid and dioxirane epoxidations. In the Shi epoxidation, which utilizes a chiral ketone to generate a dioxirane in situ, the reaction is believed to proceed through a concerted mechanism, which generally preserves the stereochemistry of the initial alkene. bath.ac.uk

In contrast, non-concerted, stepwise mechanisms can lead to a loss of stereospecificity, potentially yielding a mixture of cis and trans epoxides from a single alkene isomer. The choice of catalyst can also influence the stereochemical outcome. For example, in the epoxidation of the analogue cis-β-methylstyrene using immobilized Mn(salen) catalysts, the rigidity of the linkage connecting the catalyst to the support was found to be a key factor in determining the cis/trans ratio of the resulting epoxide. A rigid linkage led to results comparable to the homogeneous catalyst, whereas a flexible linkage resulted in an inverted cis/trans ratio. nih.gov

Furthermore, enzymatic systems can exhibit high stereoselectivity. A one-pot reaction combining ruthenium-catalyzed alkene metathesis with enzymatic epoxidation by a P450 variant was developed to produce aryl epoxides. This system demonstrated high selectivity for the epoxidation of the (E)-isomer of β-methylstyrene, effectively converting a mixture of alkenes into a single, highly favored stereoisomeric epoxide product. illinois.edu This highlights the potential of biocatalysis to control the stereoselective formation of epoxides from specific alkene isomers.

Chiral Induction and Enantioenrichment Protocols

Beyond controlling the relative stereochemistry (cis vs. trans), advanced synthetic methods aim for chiral induction to produce an excess of one of the two enantiomers, (R,R) or (S,S), of the epoxide. This process, known as asymmetric epoxidation, is of paramount importance for producing enantiomerically pure compounds.

Catalytic Asymmetric Epoxidation

A variety of chiral catalysts have been developed for the enantioenriched synthesis of epoxides from prochiral alkenes like β-ethylstyrene and its analogues. Chiral (salen)Mn(III) complexes, pioneered by Jacobsen and Katsuki, are notable catalysts for the asymmetric epoxidation of unfunctionalized olefins. mdpi.comgoogle.com The enantioselectivity of these reactions is thought to arise from the specific trajectory of the alkene as it approaches the active manganese-oxo species, which is dictated by the steric and electronic properties of the chiral salen ligand. mdpi.com

Recent research has explored novel Mn-salen macrocyclic catalysts for the enantioselective epoxidation of cis-β-ethylstyrene. While these newer catalysts showed activity, the observed enantiomeric excesses (ee) were generally low, a result attributed to the significant distance between the chiral-inducing groups (in this case, a BINOL moiety) and the central manganese atom. mdpi.comresearchgate.net The use of a co-ligand, pyridine (B92270) N-oxide (PPNO), was found to increase reaction rates, conversions, and the enantiomeric excess. mdpi.com

For the analogue cis-β-methylstyrene, immobilization of Mn(salen) catalysts has been studied. The performance was highly dependent on the nature of the linker used for immobilization. A rigid linker was found to be essential for maintaining the high enantioselectivity observed in homogeneous systems. nih.gov

| Catalyst System | Substrate | Oxidant | Key Findings | Reference |

| Chiral Mn Macrocycle (Mn-M20) + PPNO | cis-β-Ethylstyrene | PhIO | Low enantioselectivity observed, likely due to distance of chiral group from metal center. | mdpi.com |

| Immobilized Mn(salen) (Rigid Linkage) | cis/trans-β-Methylstyrene | NaClO | Comparable enantioselectivity to homogeneous Jacobsen catalyst. | nih.gov |

| Immobilized Mn(salen) (Flexible Linkage) | cis/trans-β-Methylstyrene | NaClO | Significantly lower enantioselectivity and inverted cis/trans product ratio. | nih.gov |

Biocatalytic Enantioenrichment

Enzymes offer a powerful alternative for achieving high enantioselectivity. Cytochrome P450 monooxygenases, in particular, have been engineered and employed for the asymmetric epoxidation of styrenic substrates. In a tandem reaction system, P450 variants were used for the bio-epoxidation of (E)-β-ethylstyrene. While the reaction yielded lower conversions compared to the epoxidation of (E)-β-methylstyrene, the resulting (1R,2S)-β-ethylstyrene oxide was formed with excellent enantioselectivity (>90% ee) with all three tested enzyme variants. illinois.edu

Directed evolution has been used to improve the performance of enzymes for these transformations. A quadruple mutant of P450 119 peroxygenase was developed that showed a significant increase in turnover rate and conversion for the asymmetric epoxidation of styrene derivatives, including cis-β-methylstyrene. sci-hub.ru This approach, which involves introducing mutations to modify the enzyme's active site, can enhance substrate affinity and catalytic efficiency. sci-hub.ru

| Biocatalyst | Substrate | Key Findings | Reference |

| P450 Variants (RLYF, KT2, RH47) | (E)-β-Ethylstyrene | Moderate yields but excellent enantioselectivity (>90% ee) for the (1R,2S)-epoxide. | illinois.edu |

| P450 119 Peroxygenase (Quadruple Mutant) | cis-β-Methylstyrene | Significantly increased turnover rate and conversion compared to wild-type and other mutants. | sci-hub.ru |

| Chloroperoxidase | cis-β-Methylstyrene | Catalyzes conversion to the corresponding epoxide in enantiomeric excess using H₂O₂. | google.com |

Elucidation of Reaction Mechanisms and Kinetics of Epoxide Transformations

Fundamental Principles of Epoxide Ring-Opening Reactions

The opening of the epoxide ring is a cornerstone of synthetic chemistry, allowing for the formation of 1,2-difunctionalized compounds. The mechanism of this transformation is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a catalyst.

The ring-opening of epoxides can proceed through mechanisms that have characteristics of both bimolecular nucleophilic substitution (SN2) and, under certain conditions, unimolecular nucleophilic substitution (SN1).

SN2 Mechanism : This is the most common pathway for epoxide ring-opening, especially under neutral or basic conditions. chemrxiv.orgacs.org The reaction is a single, concerted step where the nucleophile attacks one of the epoxide carbons as the carbon-oxygen bond breaks. chemrxiv.org This mechanism is characterized by second-order kinetics, where the rate depends on the concentration of both the epoxide and the nucleophile. rsc.orgresearchgate.net For beta-ethylstyrene oxide, a strong nucleophile attacks one of the two electrophilic carbons of the oxirane ring. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon. acs.org

SN1 Mechanism : A pure SN1 mechanism, which involves the formation of a discrete carbocation intermediate, is rare for epoxides. However, under strongly acidic conditions, the reaction can exhibit significant SN1 character. youtube.com In this pathway, the epoxide oxygen is first protonated, which weakens the C-O bonds. One C-O bond then breaks to form a carbocation-like transition state before the nucleophile attacks. researchgate.netyoutube.com The rate-determining step is unimolecular, depending only on the concentration of the protonated epoxide. rsc.org For this compound, the phenyl group can stabilize a positive charge at the adjacent benzylic carbon, making the SN1-like pathway more favorable at this position under acidic conditions. researchgate.net

The table below summarizes the key differences between the SN1 and SN2 reaction pathways.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single transition state) |

| Substrate | Favors tertiary, benzylic carbons | Favors sterically unhindered carbons |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Stereochemistry | Racemization | Inversion of configuration |

Data sourced from multiple references. chemrxiv.orgrsc.orgresearchgate.netyoutube.comresearchgate.net

The regioselectivity of the ring-opening of an unsymmetrical epoxide like this compound is a critical aspect, determined by the reaction conditions. The two carbons of the epoxide ring, the benzylic carbon (C1) and the carbon bearing the ethyl group (C2), present two different sites for nucleophilic attack.

Under Basic or Neutral Conditions (SN2-like) : The regioselectivity is primarily governed by steric effects. youtube.comd-nb.info The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the benzylic carbon (C1) is attached to a phenyl group, while C2 is attached to an ethyl group and a hydrogen. The attack will therefore predominantly occur at the C2 position, leading to the formation of 1-phenyl-2-substituted-1-butanol derivatives. acs.orgyoutube.com

Under Acidic Conditions (SN1-like) : The regioselectivity is controlled by electronic effects. d-nb.info The reaction proceeds via a transition state that has significant carbocation character. The positive charge is better stabilized by the resonance of the adjacent phenyl group at the benzylic position (C1). chimia.ch Consequently, the nucleophile attacks the more substituted benzylic carbon. chimia.chacs.org This results in the formation of 2-phenyl-1-substituted-2-butanol derivatives. The mechanism is not purely SN1 but is described as a "borderline" SN2 mechanism with substantial SN1 character. chimia.chacs.org

The stereochemistry of the product is a direct consequence of the reaction mechanism.

SN2 Attack : In both acid- and base-catalyzed ring-opening, the reaction proceeds via an SN2-type backside attack. mdpi.com This means the nucleophile approaches the carbon atom from the side opposite to the epoxide oxygen. The result is a complete inversion of the stereochemical configuration at the center of attack. chemrxiv.org For a trans-epoxide, this leads to an anti-diol, and for a cis-epoxide, a syn-diol is formed.

SN1-like Attack : Even in acid-catalyzed reactions that attack the more substituted carbon, the process occurs with inversion of configuration, characteristic of an SN2 reaction. acs.org A fully formed planar carbocation that would lead to racemization is generally not an intermediate; rather, the nucleophile attacks the carbon-oxygen bond as it breaks, from the backside. chimia.chmdpi.com

Catalyzed Ring-Opening Mechanisms

Catalysts are often employed to increase the reaction rate and control the selectivity of epoxide ring-opening. The most common forms of catalysis are acid and base catalysis.

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated to the Lewis acid. chimia.chorganic-chemistry.org This initial step makes the epoxide a much better electrophile and facilitates ring-opening even with weak nucleophiles like water or alcohols. The reaction mechanism is a hybrid between SN1 and SN2. acs.org

For this compound, the protonated intermediate is attacked by the nucleophile. As discussed, the attack occurs preferentially at the benzylic carbon (C1) due to electronic stabilization. Studies on the solvolysis of para-substituted styrene (B11656) oxides have been used to probe the nature of the transition state. A Hammett plot, which correlates reaction rates with substituent electronic parameters (σ⁺), yields a large negative reaction constant (ρ), indicating a significant buildup of positive charge at the benzylic carbon in the transition state. This is consistent with an SN1-like character. nih.gov

The table below presents data from a Hammett study on the catalytic ring-opening of para-substituted styrene oxides with fluoride, illustrating the sensitivity of the reaction rate to the electronic nature of the substituent.

| Substituent (X) | σ⁺ Value | log(kX/kH) |

| p-OCH₃ | -0.78 | -1.0 |

| p-CH₃ | -0.31 | -0.4 |

| H | 0 | 0 |

| p-Cl | +0.11 | +0.2 |

| p-CF₃ | +0.61 | +0.8 |

This table is generated from graphical data presented in a study on the fluorination of substituted styrene oxides. ucla.edu A negative slope (ρ value) in the full plot indicates positive charge buildup in the transition state, consistent with an acid-catalyzed mechanism.

Base-catalyzed ring-opening requires a strong nucleophile, such as an alkoxide or an amine. acs.org The mechanism is a classic SN2 reaction. chimia.ch The catalyst itself does not interact with the epoxide but may be involved in generating the potent nucleophile (e.g., NaOH in alcohol generates RO⁻). The nucleophile attacks the sterically least hindered carbon of the epoxide ring, which for this compound is the C2 position. The reaction proceeds with inversion of stereochemistry at the site of attack. acs.org

Kinetic studies on the parent compound, styrene oxide, provide insight into the reaction rates. For instance, the reaction with 4-(p-nitrobenzyl)pyridine (NBP) and the competing hydrolysis reaction have been quantified, demonstrating the simultaneous pathways that can occur.

| Reaction | Rate Constant (k) | Conditions |

| Styrene Oxide + NBP (β-attack, SN2) | 2.1 x 10⁻⁴ M⁻¹ s⁻¹ | 37.5 °C, pH 7.0, water/dioxane |

| Styrene Oxide + NBP (α-attack, acid-cat.) | 1.0 x 10⁻⁴ M⁻¹ s⁻¹ | 37.5 °C, pH 7.0, water/dioxane |

| Styrene Oxide Hydrolysis (acid-cat.) | 4.2 x 10⁻⁶ s⁻¹ | 37.5 °C, pH 7.0, water/dioxane |

Data sourced from a kinetic study on styrene oxide. nih.gov The presence of a beta-ethyl group would be expected to decrease the rate of attack at C2 due to increased steric hindrance.

Metal-Catalyzed C-O Bond Cleavage in Epoxides

The cleavage of the carbon-oxygen (C-O) bond in epoxides is a fundamental transformation in organic synthesis, and metal catalysts play a pivotal role in facilitating this process with high efficiency and selectivity. The mechanism often involves the coordination of the epoxide's oxygen atom to a Lewis acidic metal center. This coordination polarizes the C-O bond, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack. The reaction can proceed through different pathways depending on the metal, the nucleophile, and the substrate.

For styrene oxide and its derivatives, such as this compound, the reaction is often regioselective, with nucleophilic attack preferentially occurring at the benzylic carbon due to its ability to stabilize a partial positive charge. Various metal-based systems have been developed to catalyze the ring-opening of styrene oxides. For instance, iron-based metal-organic frameworks like [Fe(BTC)] have been shown to be efficient heterogeneous catalysts for the ring-opening of styrene oxide with alcohols and aniline (B41778) under mild conditions. nih.gov The reaction rate with alcohols was observed to decrease as the steric bulk of the alcohol increased, suggesting that the active sites are located within the micropores of the framework. nih.gov Similarly, hafnium-based metal-organic frameworks (MOFs) can catalyze the regioselective ring-opening of styrene oxide with various nucleophiles, including hydrides and azides. google.com A proposed mechanism suggests that the epoxide is activated through hydrogen bonding to the acidic protons of the hafnium core, followed by an SN2-type attack by the nucleophile at the benzylic carbon. google.com

Bimetallic catalytic systems have also demonstrated high efficacy. A porous metal silicate (B1173343) material containing both nickel and cobalt (PMS-20) showed excellent activity and regioselectivity in the reductive ring-opening of terminal epoxides like styrene oxide under mild conditions. bohrium.com Mechanistic studies and DFT calculations suggest a synergistic effect where the two metals have distinct roles in activating the reactants. bohrium.com In another approach, a dual cobalt and nickel catalytic system enables the cross-electrophile coupling of epoxides with aryl halides. acs.org This reaction proceeds via a nucleophilic Co(I) complex that opens the epoxide to form an alkyl-cobalamin intermediate, which then generates an alkyl radical upon irradiation to participate in the nickel-catalyzed cross-coupling cycle. acs.org The steric bulk of the cobalt catalyst directs the initial ring-opening to the less hindered carbon. acs.org

Recent advancements have also focused on the use of earth-abundant metals. Magnesium-catalyzed hydroboration of epoxides can be tuned to achieve regiodivergent C-O bond cleavage, yielding either branched or linear alcohols depending on the catalyst precursor. nih.gov DFT calculations and mechanistic experiments revealed that different activation modes of the borane (B79455) reagent are responsible for this switch in regioselectivity. nih.gov Nickel catalysis has been explored for the hydrogenolysis of C-O bonds in epoxy resins, a process relevant to recycling thermoset plastics. digitellinc.com This transformation proceeds via a transfer hydrogenolysis mechanism where an internal hydroxyl group acts as the hydrogen donor. digitellinc.com

| Catalyst System | Epoxide Substrate | Key Mechanistic Feature | Outcome | Reference |

|---|---|---|---|---|

| [Fe(BTC)] MOF | Styrene oxide | Heterogeneous Lewis acid catalysis in micropores. | Regioselective alcoholysis/aminolysis at the benzylic carbon. | nih.gov |

| Hf-NU-1000 MOF | Styrene oxide | Activation by H-bonding to the Hf6 core. | Regioselective formation of β-azido alcohols or primary alcohols. | google.com |

| Ni/Co Bimetallic (PMS-20) | Terminal Epoxides | Synergistic activation of reactants by Co and Ni sites. | Highly regioselective reductive ring-opening to alcohols. | bohrium.com |

| Mg(NTf2)2 / MgBu2 | Terminal Epoxides | Regiodivergence based on catalyst-controlled activation of HBpin. | Selective formation of linear or branched alcohols. | nih.gov |

| Vitamin B12 (Co) / Ni Complex | Epoxides | Nucleophilic ring-opening by Co(I) to form an alkyl radical intermediate. | Regioselective cross-coupling with aryl halides. | acs.org |

Enzymatic Reaction Mechanisms

Epoxide Hydrolase-Mediated Ring-Opening Mechanisms

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. uzh.ch These enzymes are ubiquitous in nature and play critical roles in detoxification of xenobiotics and metabolism of signaling molecules. uzh.chnih.gov For substrates like this compound, soluble epoxide hydrolase (sEH) is particularly relevant. nih.goval-edu.comnih.gov The catalytic mechanism of most epoxide hydrolases, including sEH, is well-established and proceeds through a two-step process involving a covalent intermediate. nih.goval-edu.comacs.org

The active site of these enzymes features a catalytic triad, typically composed of a nucleophilic aspartate, a general base histidine, and another acidic residue (aspartate or glutamate) that assists the histidine. nih.goval-edu.com The reaction is initiated by the nucleophilic attack of the carboxylate side chain of an aspartate residue on one of the epoxide's carbon atoms. nih.govacs.org This attack is facilitated by two tyrosine residues in the active site that form hydrogen bonds with the epoxide oxygen, polarizing the C-O bond and activating the epoxide for ring-opening. al-edu.comacs.org This first step results in the formation of a covalent alkyl-enzyme ester intermediate, with inversion of stereochemistry at the attacked carbon. nih.gov

Regioselectivity and Enantioselectivity in Enzymatic Hydrolysis

A key feature of epoxide hydrolases is their ability to exhibit high regioselectivity and enantioselectivity. Regioselectivity refers to the preference for nucleophilic attack at one of the two non-equivalent carbon atoms of the epoxide ring (e.g., the benzylic Cα vs. the terminal Cβ in styrene oxides). Enantioselectivity is the preferential hydrolysis of one enantiomer from a racemic mixture. These selectivities are dictated by the three-dimensional structure of the enzyme's active site and the precise positioning of the substrate within it. nih.govscispace.com

For styrene oxide derivatives, the nucleophilic attack by the enzyme can occur at either the benzylic carbon (Cα) or the non-benzylic carbon (Cβ). The regioselectivity often depends on both the specific enzyme and the epoxide's enantiomer. For example, in the hydrolysis of racemic p-nitrostyrene oxide by an epoxide hydrolase from Vigna radiata (VrEH2), the enzyme preferentially attacks the Cβ of the (R)-epoxide, but the Cα of the (S)-epoxide. sjtu.edu.cn This complementary regioselectivity allows for an enantioconvergent process, where both enantiomers of the starting material are converted into a single enantiomer of the diol product. sjtu.edu.cnacs.org

The enantioselectivity of epoxide hydrolases is often high, making them valuable tools for the kinetic resolution of racemic epoxides. nih.govnih.gov For instance, a variant of an epoxide hydrolase from Agromyces mediolanus (vEH-Am) preferentially hydrolyzes (S)-styrene oxide, leaving behind the unreacted (R)-styrene oxide with high enantiomeric excess (>99% ee). nih.gov The structural basis for this selectivity can be investigated using molecular docking simulations, which analyze the interactions between the substrate enantiomers and the active site residues. nih.govnih.gov These studies reveal that subtle differences in how each enantiomer fits into the active site determine which carbon is positioned for optimal attack by the nucleophilic aspartate. scispace.comsjtu.edu.cn Furthermore, the regioselectivity of these enzymes can be engineered through site-directed mutagenesis. A single amino acid substitution near the active site can alter the substrate's binding pose, thereby switching the preferred site of attack and dramatically improving the enantioconvergence of the reaction. sjtu.edu.cnacs.org

| Enzyme | Substrate | Selectivity Type | Key Finding | Reference |

|---|---|---|---|---|

| VrEH3 (Vigna radiata) | Styrene Oxides | Regioselectivity | Exhibited high and complementary regioselectivity toward various styrene oxides. | nih.gov |

| vEH-Am (Agromyces mediolanus) | rac-Styrene Oxide | Enantioselectivity | Preferential conversion of (S)-SO, leaving (R)-SO with >99% ee. | nih.gov |

| BmEH (Bacillus megaterium) | rac-Styrene Oxide | Enantio- & Regioselectivity | Attack at the benzylic position (C1) of the (S)-enantiomer is the most favored outcome. | scispace.com |

| VrEH2 (Vigna radiata) | rac-p-Nitrostyrene Oxide | Regioselectivity Engineering | A single mutation (M263N) improved regioselectivity for the (S)-enantiomer, achieving near-perfect enantioconvergence. | sjtu.edu.cnacs.org |

| sEH (murine liver) | trans-β-Methylstyrene Oxide | Mechanism/Regioselectivity | Hydrolysis proceeds via an SN2-like mechanism, forming an alkyl-enzyme intermediate. | nih.gov |

Radical and Ionic Intermediate Pathways

Radical Cation Formation and Reactivity in Olefin Transformations

Olefins, such as the beta-ethylstyrene precursor to this compound, can undergo transformations involving radical cation intermediates. These highly reactive species are typically generated through a single-electron transfer (SET) from the electron-rich π-bond of the olefin to a suitable oxidant. pkusz.edu.cnrsc.org This process can be initiated by chemical oxidants, electrochemistry, or, more recently, by visible-light photoredox catalysis. pkusz.edu.cnmdpi.comtsijournals.com

In photoredox catalysis, a photocatalyst (e.g., an acridinium (B8443388) salt) is excited by light and becomes a potent oxidant capable of abstracting an electron from the styrene derivative. pkusz.edu.cn This generates the olefin radical cation and the reduced form of the catalyst. The catalyst is then regenerated in a catalytic cycle, often involving a co-catalyst. pkusz.edu.cn The spin density in the resulting styrene radical cation is predominantly localized on the β-carbon, while the positive charge is stabilized at the benzylic position. rsc.org

Once formed, these radical cation intermediates can participate in a variety of reactions. A common pathway is dimerization or cycloaddition with another neutral olefin molecule. pkusz.edu.cnrsc.org The radical cation attacks the π-system of a second olefin, forming a new C-C bond and a dimeric radical cation intermediate. pkusz.edu.cn This intermediate is key to subsequent cyclization and derivatization steps. The reactivity and fate of the radical cation are highly dependent on the reaction conditions and the nature of the olefin. For instance, electron-rich styrenes are excellent substrates for these transformations, while strongly electron-deficient styrenes may fail to react. pkusz.edu.cn

Stepwise Mechanisms in Cycloaddition and Derivatization

Unlike concerted pericyclic reactions (e.g., the thermal Diels-Alder reaction), cycloadditions that proceed via radical cation intermediates follow a stepwise mechanism. pkusz.edu.cnresearchgate.netsandiego.edu This stepwise nature has significant stereochemical consequences. After the initial C-C bond formation between the olefin radical cation and a second olefin molecule, a linear or branched dimeric radical cation intermediate is formed. pkusz.edu.cnrsc.org

This acyclic intermediate has a finite lifetime before the second bond formation occurs to close the ring. During this time, rotation around the newly formed single bond is possible. pkusz.edu.cn This bond rotation allows for the interconversion of diastereomeric intermediates. Consequently, the stereochemical information from the starting olefin may not be fully transferred to the final cyclobutane (B1203170) or tetralin product. For example, the visible-light-mediated [4+2] cycloaddition of both trans- and cis-β-methylstyrene yielded the same diastereomeric tetralin product, confirming a stepwise process where bond rotation precedes the final ring closure. pkusz.edu.cn Similarly, the [2+2] cycloaddition of styrenes to form cyclobutanes is also proposed to proceed through a stepwise cyclization of a radical cation intermediate. researchgate.net The final stereochemistry of the product is often determined by the relative energies of the transition states for ring closure from the different conformers of the acyclic intermediate, which can be influenced by steric factors. pkusz.edu.cn

Stereochemical Investigations and Chiral Control in Beta Ethylstyrene Oxide Chemistry

Asymmetric Synthesis of Beta-Ethylstyrene Oxide and Related Epoxides

The primary route to chiral this compound is the asymmetric epoxidation of its corresponding prochiral alkene precursors, cis- or trans-beta-ethylstyrene. This transformation introduces the stereogenic centers in a controlled manner. A variety of catalytic systems, spanning both biocatalysis and organometallic chemistry, have been developed to achieve this.

Enzymatic systems, particularly cytochrome P450 monooxygenases, have demonstrated utility in these syntheses. Engineered P450 variants can catalyze the epoxidation of (E)-β-ethylstyrene with high enantioselectivity. These biocatalytic approaches are often part of one-pot tandem reactions where the alkene substrate is generated in situ, followed by enzymatic epoxidation. illinois.eduacs.org

Transition metal complexes are also prominent catalysts. The development of chiral metal complexes, particularly those mimicking biological systems, has been a major focus. acs.org For instance, the principles behind the successful asymmetric epoxidation of related substrates like trans-β-methylstyrene, using chiral ketone catalysts derived from D-fructose, showcase a powerful method for generating enantiopure epoxides. acs.org These methods often achieve high yields and excellent enantiomeric excess through carefully designed catalysts that create a chiral environment around the reactive center. acs.orgacs.org

Enantioselectivity in Catalytic Epoxidation

Achieving high enantioselectivity in the catalytic epoxidation of beta-ethylstyrene precursors is crucial for producing optically pure this compound. Research has focused on tailoring catalysts and reaction conditions to favor the formation of one enantiomer over the other.

Manganese-Salen complexes, inspired by the Jacobsen-Katsuki epoxidation, have been extensively studied. Chiral Mn macrocyclic catalysts have been synthesized and tested in the enantioselective epoxidation of cis-β-ethylstyrene. researchgate.net The structure of the catalyst, including the chirality of the diimine bridge and the presence of co-ligands like pyridine (B92270) N-oxide (PPNO), significantly influences reaction rates, conversions, and enantiomeric excesses (ee). researchgate.net While some macrocyclic catalysts showed low enantioselectivity, the use of micellar nanoreactors in aqueous media has shown promise. A system using a Mn-Salen catalyst within a cetyltrimethylammonium bromide (CTABr) micellar system for the epoxidation of cis-β-ethylstyrene with sodium hypochlorite (B82951) (NaClO) achieved moderate enantioselectivity. arkat-usa.org The concentration of the surfactant and the amount of catalyst were found to be key parameters for optimizing both conversion and enantioselectivity. arkat-usa.org

Biocatalysts, such as P450 variants, have also been engineered for the epoxidation of (E)-β-ethylstyrene. While the yields and NADPH coupling were lower compared to the epoxidation of β-methylstyrene, the epoxide product was formed with very high enantioselectivity (>90% ee) across several enzyme variants.

Table 1: Enantioselective Epoxidation of cis-β-Ethylstyrene with a Mn-Salen Micellar Nanoreactor Catalyst system consists of a specific Mn-Salen complex (1-Mn) and CTABr in water with NaClO as the oxidant at 25°C.

| Entry | Catalyst Loading (mol%) | CTABr Conc. (M) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 5 | 0.03 | 1 | 73 | 51 |

| 2 | 5 | 0.03 | 2 | 100 | 51 |

| 3 | 10 | 0.015 | 2 | 100 | 48 |

| 4 | 10 | 0.03 | 2 | 100 | 51 |

| 5 | 10 | 0.06 | 2 | 100 | 45 |

Data sourced from reference arkat-usa.org.

Table 2: Enantioselective Epoxidation of (E)-β-Ethylstyrene Catalyzed by P450 Variants Reactions were performed with whole E. coli cells expressing the respective P450 variant.

| Entry | P450 Variant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | RLYF | 14 | >90 |

| 2 | KT2 | 12 | >90 |

| 3 | RH47 | 15 | >90 |

Data sourced from reference .

Diastereoselective Transformations of Epoxides

Once formed, chiral this compound is a valuable intermediate for synthesizing more complex molecules through diastereoselective transformations. The epoxide ring can be opened by a variety of nucleophiles, and controlling the stereochemistry of this ring-opening is essential for creating specific diastereomers of the product. Due to the similar electronic nature of the two benzylic carbons on the epoxide ring, achieving high regio- and diastereoselectivity can be challenging. researchgate.net

The aminolysis of epoxides, or the ring-opening with an amine nucleophile, is a key transformation that produces valuable β-amino alcohols. Research on the closely related cis-β-methylstyrene oxide demonstrates the potential for diastereoselective synthesis. In a chemoenzymatic cascade, an enzymatically-produced epoxide of cis-β-methylstyrene reacts with methylamine (B109427) in a ring-opening step to form various amino alcohol diastereomers, including pseudoephedrine and isoephedrine.

Another approach involves the use of chelated amino acid esters as nucleophiles for the regioselective ring-opening of aryl epoxides like methyl styrene (B11656) oxide. rsc.org The reaction mechanism, whether it proceeds via an SN1 or SN2 pathway, depends on the substitution pattern of the epoxide and dictates the resulting stereochemistry. rsc.org For cyclic epoxides, ring-opening reactions with amines catalyzed by Lewis acids like zirconium(IV) chloride often proceed with exclusive trans stereoselectivity. arkat-usa.org These examples on related substrates highlight the synthetic strategies that can be applied to control the diastereomeric outcome of reactions involving this compound.

Kinetic Resolution of Racemic Epoxides

Kinetic resolution is a powerful strategy for separating a racemic mixture of epoxides. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric purity. dtic.mil

Enzymatic methods are particularly effective for the kinetic resolution of styrene oxides. Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding vicinal diols. In the case of racemic cis-β-ethylstyrene oxide, microbial epoxide hydrolases (mEH) have been shown to exhibit very high enantioselectivity. This process can yield both the unreacted epoxide (e.g., (1S,2R)-epoxide) and the resulting diol (e.g., (1R,2R)-diol) in nearly optically pure forms. This type of resolution, where one enantiomer is selectively converted to a product, is a classic example of kinetic resolution. A drawback is that the maximum theoretical yield for the desired unreacted enantiomer is 50%.

For some cis-β-substituted styrene oxides, the hydrolysis can be enantioconvergent, where both enantiomers of the starting epoxide are converted into a single, optically pure diol product, allowing for a theoretical yield of 100%. Non-enzymatic methods, such as the hydrolytic kinetic resolution (HKR) developed by Jacobsen using chiral (salen)Co(III) complexes, have also proven highly effective for a wide range of terminal epoxides, yielding both the recovered epoxide and the diol product with excellent enantioselectivity. dtic.mil

Stereochemical Analysis of Reaction Products and Intermediates

The rigorous analysis of stereochemistry is fundamental to developing and understanding the reactions of this compound. Determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of products and intermediates requires specialized analytical techniques.

Chiral gas chromatography (GC) is a primary method for quantifying the enantiomers of volatile compounds like this compound and its precursors. acs.org By using a chiral stationary phase, the different enantiomers of the analyte interact differently with the column, resulting in separate elution times that allow for their quantification and the calculation of enantiomeric excess. acs.org

In addition to experimental analysis, computational chemistry provides powerful insights into the origins of stereoselectivity. Density Functional Theory (DFT) calculations are used to model reaction pathways and analyze the transition states for different stereoisomers. researchgate.net By calculating the relative Gibbs free energies of the transition states leading to different enantiomeric or diastereomeric products, researchers can predict and rationalize the observed stereochemical outcomes. researchgate.net For example, DFT studies on the epoxidation of cis-β-methylstyrene with Mn-based catalysts have been used to understand the energy barriers for ring closure versus cis-trans isomerization, explaining the observed product distribution.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-beta-Ethylstyrene |

| trans-beta-Ethylstyrene |

| (E)-β-Ethylstyrene |

| cis-β-Methylstyrene oxide |

| trans-β-Methylstyrene oxide |

| cis-β-Methylstyrene |

| trans-β-Methylstyrene |

| (1S,2R)-epoxide |

| (1R,2R)-diol |

| Pyridine N-oxide (PPNO) |

| Cetyltrimethylammonium bromide (CTABr) |

| Sodium hypochlorite (NaClO) |

| Pseudoephedrine |

| Isoephedrine |

| Zirconium(IV) chloride |

| (salen)Co(III) |

Advanced Applications in Complex Organic Synthesis

Beta-Ethylstyrene Oxide as a Versatile Chiral Building Block

Optically pure epoxides are highly sought-after intermediates in asymmetric synthesis, serving as foundational chiral building blocks for the construction of stereochemically defined molecules. Enantiomerically pure this compound, in particular, is a valuable synthon for creating complex chiral compounds used in pharmaceuticals and advanced materials. The direct asymmetric epoxidation of the corresponding alkene, trans-1-phenyl-1-butene, represents the most straightforward method to access these chiral molecules.

While extensive research has focused on the asymmetric epoxidation of styrene (B11656) to produce chiral styrene oxide, the principles are directly applicable to its beta-ethyl substituted analogue. Both biocatalytic and chemical catalytic systems have been developed to achieve high enantioselectivity. For instance, engineered P450 enzymes have demonstrated the ability to produce (R)-styrene oxide with up to 99% enantiomeric excess (ee). nih.gov Similarly, enzymatic hydrolysis using epoxide hydrolases can resolve racemic mixtures of styrene oxide, providing access to a single enantiomer with greater than 99% ee. nih.gov These methodologies provide a clear pathway to obtaining enantiopure this compound, which can then transfer its stereochemistry to a final, more complex product. The value of such building blocks lies in their ability to enable the efficient synthesis of molecules with defined three-dimensional structures, which is critical for biological activity and material properties. abcam.co.jp

Synthesis of Alcohols and Amines via Ring-Opening Reactions

The epoxide ring of this compound is susceptible to nucleophilic attack, a reaction that forms the basis of its utility in synthesizing functionalized molecules like vicinal alcohols and amino alcohols. The ring-opening of epoxides is one of the most significant and elegant methods for creating beta-amino alcohols, which are crucial intermediates for a wide range of natural and synthetic pharmaceutical compounds. nih.gov

The reaction of this compound with various amines can be catalyzed by a range of catalysts, including Lewis acids and heterogeneous catalysts like sulfated tin oxide, to produce the corresponding beta-amino alcohols in good to high yields. nih.gov The regioselectivity of this reaction is a key consideration. With aromatic primary amines, the nucleophilic attack typically occurs at the benzylic carbon of the epoxide, leading to a specific regioisomer. nih.gov This high degree of control is a desirable feature in multi-step synthesis.

Biocatalysis also offers an efficient and environmentally benign route. Lipases, for example, can catalyze the ring-opening of epoxides with amines in continuous-flow reactors under mild conditions (e.g., 35 °C), providing a promising alternative to traditional synthetic methods. nih.gov

| Nucleophile | Catalyst/Method | Product Type | Key Features |

| Aromatic Amines | Sulfated Tin Oxide | β-Amino Alcohol | High regioselectivity, solvent-free conditions. nih.gov |

| Aliphatic Amines | Sulfated Tin Oxide | β-Amino Alcohol | Good to high yields under mild conditions. nih.gov |

| Various Amines | Lipase TL IM | β-Amino Alcohol | Eco-friendly biocatalysis, short residence time. nih.gov |

| Water (Hydrolysis) | Epoxide Hydrolase (EH) | 1,2-Diol | Enantioselective resolution of racemic epoxides. nih.gov |

Intermediacy in Natural Product Synthesis Scaffolds

While direct examples of this compound being used in the total synthesis of a specific natural product are not prominently documented, its structural motif is relevant to many bioactive molecules. The 1-phenyl-1,2-butanediol (B15220228) core, which is the direct product of this compound hydrolysis, represents a scaffold with potential applications in medicinal chemistry. The value of vicinal diols and related amino alcohols as key intermediates in the synthesis of complex natural products is well-established. chemicalbook.com

For instance, the core structure of the potent immunosuppressant myriocin (B1677593) (ISP-I) features a complex chain with multiple stereocenters, including amino alcohol functionalities. nih.govnih.govjst.go.jp Although reported syntheses of myriocin and its analogues often start from precursors like 2-deoxy-D-glucose, the strategic value of chiral epoxide building blocks in constructing such polyhydroxylated and aminated chains is clear. nih.govnih.govjst.go.jp Similarly, the synthesis of other natural products, such as the macrolide lasiodiplodin, involves the careful construction of stereocenters that could potentially be sourced from chiral epoxides. researchgate.net The ability to generate a specific stereochemistry at two contiguous carbon atoms makes this compound a plausible, though underexplored, intermediate for scaffolds in diversity-oriented synthesis inspired by natural products. nih.gov

Precursor for Advanced Polymer Materials and Resins

The reactivity of the epoxide ring allows this compound to serve as a valuable monomer in the synthesis of specialized polymers, including cross-linked networks and well-defined block copolymers.

This compound can undergo ring-opening polymerization to form polyethers. This polymerization can be initiated by various species, including potassium alkoxides. abcam.co.jpnih.gov When multifunctional initiators are used, such as tripotassium salts of polyols, the resulting polymer chains grow from a central core, leading to the formation of a cross-linked network. abcam.co.jp This creates a three-dimensional polymer structure with distinct physical and chemical properties compared to linear polymers. The mechanism of ring-opening during polymerization is crucial; initiation with certain alkoxides can lead exclusively to β-position ring-opening, ensuring a regular polymer backbone. abcam.co.jpnih.gov This controlled polymerization allows for the synthesis of polyether-polyols with tunable properties, which can be used in applications such as coatings, foams, and adhesives.

Block copolymers, which consist of long sequences (blocks) of different monomer units, are a cornerstone of advanced materials due to their ability to self-assemble into nanoscale structures. nih.gov this compound can be incorporated into block copolymers using controlled living polymerization techniques.

One common strategy involves the combination of living anionic or cationic polymerization with ring-opening polymerization. researchgate.net For example, a living polystyrene chain, synthesized via anionic polymerization, can act as a macroinitiator for the subsequent ring-opening polymerization of this compound. This sequential addition results in a well-defined polystyrene-b-poly(this compound) diblock copolymer. Similar strategies have been employed to create triblock and even more complex architectures using monomers like styrene and ethylene (B1197577) oxide. researchgate.netresearchgate.netnih.gov Cationic polymerization of this compound is also feasible, providing an alternative route to create block copolymers with distinct properties. nih.gov

| Polymerization Method | Initiator Type | Resulting Polymer Architecture |

| Anionic Ring-Opening | Living Polystyrene Macroanion | Polystyrene-b-poly(this compound) |

| Anionic Ring-Opening | Multifunctional Alkoxide | Cross-linked Poly(this compound) Network |

| Cationic Polymerization | Lewis Acid / Cationogen | Poly(this compound) or Block Copolymers |

Integration into Multi-Step Synthetic Cascades

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all within a single pot. chemrxiv.org This approach is highly efficient, increasing atom economy and reducing waste and labor. The epoxide group of this compound is an ideal entry point for such synthetic cascades.

A powerful example is the chemoenzymatic cascade that leverages styrene oxide isomerase (SOI). This enzyme can convert aryl epoxides, like this compound, into the corresponding α-aryl aldehydes through a Meinwald rearrangement. These aldehyde intermediates, which can be unstable, are generated in situ and can be immediately trapped by another enzyme in the cascade. For instance, a transaldolase can react with the aldehyde to form synthetically challenging β-hydroxy-α-amino acids with high stereopurity. nih.gov Another chemo-enzymatic cascade involves the enzymatic epoxidation of the alkene followed by a highly regioselective ring-opening with azide (B81097), catalyzed by a halohydrin dehalogenase, to produce valuable chiral azido (B1232118) alcohols. nih.gov These cascades demonstrate how the reactivity of this compound can be harnessed to rapidly build molecular complexity in an efficient and controlled manner.

In-Depth Computational Analysis of this compound Remains an Unexplored Frontier in Theoretical Chemistry

While the user's request specified a detailed article on the computational chemistry of this compound, a thorough search of scholarly databases and chemical literature did not yield specific studies that would provide the necessary data to populate the requested outline. This includes a lack of published Density Functional Theory (DFT) calculations for its reaction energetics, modeling of its transition states and intermediates, molecular dynamics simulations of its reactivity, or computational analyses of its catalytic cycles.

Insights from Analogous Systems

To understand the types of computational analyses that could be applied to this compound, we can look at the existing research on its analogues. For instance, DFT calculations have been extensively used to investigate the reaction mechanisms of other styrene derivatives. These studies typically explore the energetics of different reaction pathways, such as epoxidation, and identify the structures of key transition states and intermediates. This information is crucial for understanding reaction selectivity and kinetics.

Similarly, molecular dynamics simulations could, in principle, be employed to study the behavior of this compound in different solvent environments or its interaction with catalytic surfaces. Such simulations provide a dynamic picture of molecular interactions and can reveal important details about reaction mechanisms that are not apparent from static quantum chemical calculations.

The Path Forward for a Yet-to-be-Charted Compound

The absence of specific computational studies on this compound presents an open area for future research. Theoretical chemists could apply established computational methodologies to investigate the unique properties and reactivity of this compound. Such studies would contribute to a more complete understanding of the structure-reactivity relationships within the broader class of substituted styrene oxides. Future research could potentially address the following:

Reaction Energetics: A detailed DFT study could elucidate the energy profiles for various reactions of this compound, providing valuable thermodynamic and kinetic data.

Catalytic Mechanisms: Computational modeling could be used to design and optimize catalysts for the synthesis and transformation of this compound, exploring catalyst-substrate interactions and elucidating reaction mechanisms.

Reactivity and Selectivity: Theoretical models could predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding synthetic efforts.

Computational Chemistry and Theoretical Modeling of Beta Ethylstyrene Oxide Systems

Prediction of Regioselectivity and Stereoselectivity through Theoretical Models

Computational chemistry and theoretical modeling serve as powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving beta-ethylstyrene oxide. By simulating reaction pathways and analyzing the energies of transition states, these models provide detailed insights into the factors that govern the outcome of chemical transformations. Density Functional Theory (DFT) is a commonly employed method for these predictions, offering a balance between computational cost and accuracy.

Theoretical models predict regioselectivity in the ring-opening of this compound by comparing the activation energies for nucleophilic attack at the two different carbon atoms of the epoxide ring: the benzylic carbon (Cα) and the homobenzylic carbon (Cβ). The preferred reaction pathway is the one with the lower energy barrier.

In the case of nucleophilic ring-opening reactions of styrene (B11656) oxides, which are structurally similar to this compound, DFT calculations have shown that the regioselectivity is influenced by the electronic and steric properties of the epoxide and the attacking nucleophile. cjps.org For instance, in the copolymerization of styrene oxide with carbon dioxide, theoretical computations revealed that the ring-opening predominantly occurs at the methine (benzylic) carbon. cjps.org This preference is attributed to the lower deformation energy required to break the Cα-O bond compared to the Cβ-O bond. cjps.org

The stability of the transition states leading to the two possible regioisomers is a key determinant. Theoretical models can calculate the energies of these transition states, and the difference in these energies (ΔΔG‡) indicates the degree of regioselectivity. A larger ΔΔG‡ value signifies a higher preference for one regioisomer over the other.

Interactive Table: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound

| Nucleophile | Attacking Position | Relative Transition State Energy (kcal/mol) | Predicted Major Regioisomer |

| Azide (B81097) (N₃⁻) | Cα (Benzylic) | 0 | Attack at Cα |

| Azide (N₃⁻) | Cβ (Homobenzylic) | +3.5 | |

| Methoxide (CH₃O⁻) | Cα (Benzylic) | 0 | Attack at Cα |

| Methoxide (CH₃O⁻) | Cβ (Homobenzylic) | +4.2 | |

| Thiophenoxide (C₆H₅S⁻) | Cα (Benzylic) | 0 | Attack at Cα |

| Thiophenoxide (C₆H₅S⁻) | Cβ (Homobenzylic) | +2.8 |

Note: The data in this table is illustrative and based on computational studies of analogous styrene oxide systems. The relative energies are hypothetical values to demonstrate the predictive power of theoretical models.

Theoretical models can also predict the stereoselectivity of reactions involving this compound, particularly for chiral epoxides. The models can differentiate between reaction pathways that lead to retention or inversion of stereochemistry at the chiral centers. This is achieved by calculating the energy profiles for the formation of different stereoisomeric products.

For example, in catalyst-controlled reactions, theoretical models can elucidate the role of the catalyst in directing the stereochemical outcome. By modeling the interaction between the catalyst, the this compound substrate, and the nucleophile, researchers can identify the specific steric and electronic interactions that favor the formation of one stereoisomer over another.

In the context of asymmetric catalysis, computational studies can predict the enantiomeric excess (ee) of a reaction by comparing the activation energies of the transition states leading to the two enantiomers. A lower activation energy for the formation of one enantiomer suggests that it will be the major product.

Interactive Table: Predicted Stereoselectivity in the Asymmetric Ring-Opening of (R)-beta-Ethylstyrene Oxide

| Catalyst | Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) |

| Chiral Salen-Co(III) Complex | TS-(R,R) | 0 | (R,R)-product | >95 |

| Chiral Salen-Co(III) Complex | TS-(R,S) | +2.5 | ||

| Chiral Amino Alcohol | TS-Re face attack | 0 | Product of Re face attack | 90 |

| Chiral Amino Alcohol | TS-Si face attack | +1.8 |

Note: The data in this table is illustrative and based on computational studies of analogous epoxide systems. The values are hypothetical to demonstrate the predictive capabilities of theoretical models.

Sophisticated Analytical Methodologies for Research Characterization

Chromatographic Techniques for Enantiomeric Excess Determination

The chirality of beta-ethylstyrene oxide means that its enantiomers can exhibit different biological activities and reaction kinetics. Therefore, accurately determining the enantiomeric excess (ee) is critical in asymmetric synthesis and stereoselective reactions.

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of the enantiomers of volatile compounds like alkylstyrene oxides. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For epoxides in the styrene (B11656) family, cyclodextrin-based columns are particularly effective. Derivatized beta-cyclodextrins, such as those in beta-DEX™ columns, provide the necessary enantioselectivity for resolving the stereoisomers. Research on the closely related compound, beta-methylstyrene oxide, demonstrates the utility of this approach. Enantiomers can be resolved on a beta-DEX 120 chiral capillary column, allowing for the calculation of enantiomeric excess by comparing the peak areas of the two enantiomers.

Table 1: Exemplary Chiral GC Conditions for Alkylstyrene Oxide Enantiomer Resolution

| Parameter | Condition |

| Column | beta-DEX 120 chiral analytical capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (constant flow) |

| Injection Mode | Temperature-Programmed Vaporization (TPV) |

| Oven Program | Initial temperature of 110-120°C, followed by a slow ramp (e.g., 2°C/min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This data is based on methodologies developed for the analogous compound, beta-methylstyrene oxide.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an indispensable tool for studying the mechanisms of reactions involving this compound. Its high resolution and sensitivity allow for the separation and identification of reactants, intermediates, products, and byproducts in complex reaction mixtures.

In mechanistic studies of epoxide ring-opening reactions, UPLC-MS can be used to:

Identify Intermediates: The technique can detect transient, low-concentration intermediates that provide insight into the reaction pathway.

Characterize Products: It provides molecular weight information (from MS) and structural data (from MS/MS fragmentation patterns) for various products, confirming expected structures and identifying unexpected ones.

Monitor Reaction Progress: By taking aliquots from a reaction at different time points, UPLC-MS can quantify the consumption of reactants and the formation of products, yielding detailed kinetic profiles.

For example, in the acid-catalyzed hydrolysis of this compound, UPLC-MS could be used to monitor the formation of the corresponding diol, as well as any potential rearrangement products, providing evidence for the stereochemical and regiochemical course of the reaction.

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are vital for elucidating the precise molecular structure of this compound derivatives and for real-time monitoring of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules. For complex products derived from this compound, advanced 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to determine the exact connectivity and stereochemistry.

In a study on the photo-oxidation of styrene, ¹H-NMR was used to perform a pseudo in-situ analysis of the reaction mixture. researchgate.net This allowed for the identification and quantification of the products, styrene oxide and benzaldehyde, by comparing the chemical shifts and multiplicities of the product signals with those of authentic standards and spectral databases. researchgate.net For a product of a ring-opening reaction of this compound, ¹H-NMR would clearly show the disappearance of the characteristic epoxide proton signals and the appearance of new signals, for instance, for protons attached to carbons bearing hydroxyl groups in a diol product. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It is particularly useful for monitoring reactions involving this compound by tracking changes in the characteristic vibrational frequencies of the epoxide ring. core.ac.uk

The strained three-membered oxirane ring has several distinct absorption bands in the mid-infrared region. core.ac.ukrsc.orgspectroscopyonline.com The disappearance of these bands during a reaction provides a direct measure of the consumption of the epoxide. spectroscopyonline.comscielo.br For instance, in a polymerization or ring-opening reaction, the decrease in the intensity of the C-O-C stretching bands can be monitored over time to determine the reaction kinetics. spectroscopyonline.com

Table 2: Characteristic FT-IR Absorption Bands for Epoxide Ring Functional Group

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretching of the terminal oxirane group |

| ~1250 | Symmetric ring breathing (ring "stretch") |

| ~915 | Asymmetric C-O-C stretching |

| 820-840 | Symmetric C-O-C stretching / C-O deformation |

Note: The exact positions of these bands can vary slightly based on the molecular structure and sample state. core.ac.ukrsc.orgspectroscopyonline.com

Raman spectroscopy is a light-scattering technique that provides information about vibrational modes in a molecule. It is an excellent tool for in-situ, real-time monitoring of polymerization reactions. azom.comresearchgate.net Unlike FT-IR, water is a weak Raman scatterer, making the technique well-suited for aqueous emulsion polymerization systems. azom.com

In the context of reactions involving styrene derivatives, Raman spectroscopy is highly effective for monitoring the consumption of the monomer. azom.comresearchgate.net This is typically achieved by ratioing the intensity of a band specific to the reactant against an internal reference band that remains unchanged throughout the reaction. azom.comramansystems.com For example, in the polymerization of styrene, the intensity of the vinyl C=C stretch decreases as the monomer is consumed, while the benzene (B151609) ring breathing mode remains constant. azom.comresearchgate.net This principle can be applied to monitor the ring-opening polymerization of this compound, where changes in the epoxide ring vibrational modes would be tracked.

Table 3: Key Raman Bands for Monitoring Polymerization of Styrene Derivatives

| Wavenumber (cm⁻¹) | Assignment | Use in Reaction Monitoring |

| ~1630 | Vinyl C=C stretch | Reaction Peak (intensity decreases with monomer consumption) |

| ~1000 | Phenyl ring breathing mode | Internal Reference Peak (intensity remains constant) |

This data is based on methodologies developed for styrene and its derivatives. azom.comresearchgate.net

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques are crucial for characterizing the thermal properties of chemical compounds such as this compound. These methods measure the physical and chemical changes in a material as a function of temperature, providing valuable insights into its stability, phase transitions, and degradation behavior.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com This method is used to study thermal transitions, which are processes involving an exchange of heat (enthalpy). tainstruments.com For this compound, DSC analysis can identify and quantify endothermic and exothermic processes, such as melting and boiling points.

The experiment involves placing a small, weighed amount of this compound in a sample pan and subjecting it to a controlled temperature program, typically a linear heating rate, under an inert atmosphere like nitrogen. mdpi.com The resulting DSC thermogram plots heat flow against temperature. An endothermic peak would indicate a transition such as melting, where the sample absorbs heat. The temperature at the peak of this curve is taken as the melting point (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_m). mdpi.com Conversely, exothermic events like crystallization would show a peak in the opposite direction. tainstruments.com

To ensure accuracy and reproducibility, it is often necessary to eliminate the thermal history of the sample, which can be achieved by subjecting it to a controlled heating and cooling cycle before the measurement scan. doaj.orgmdpi.com The heating rate is a critical experimental parameter; for instance, a typical rate for such analysis is 10°C/min. hitachi-hightech.com

Table 1: Illustrative DSC Data for a Hypothetical Thermal Transition in this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 85.2 | 88.5 | 110.4 |

| Boiling | 210.7 | 215.3 | 320.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a DSC experiment. Actual values would need to be determined experimentally.

Thermogravimetric Analysis (TGA) for Degradation Behavior

Thermogravimetric Analysis (TGA) is an analytical technique used to determine a material's thermal stability and its fraction of volatile components by measuring the change in mass as a function of temperature in a controlled atmosphere. mdpi.com This analysis provides information on the decomposition patterns and degradation temperatures of this compound.